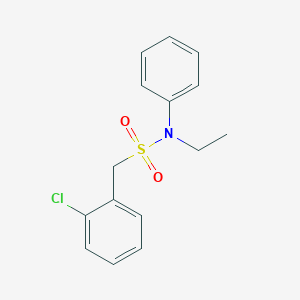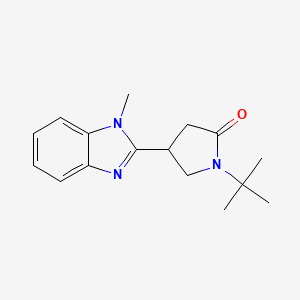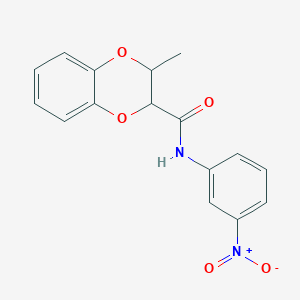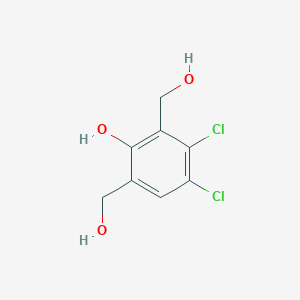
3,4-dichloro-2,6-bis(hydroxymethyl)phenol
Übersicht
Beschreibung
3,4-Dichloro-2,6-bis(hydroxymethyl)phenol: is an organic compound with the molecular formula C8H8Cl2O3 It is characterized by the presence of two chlorine atoms and two hydroxymethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-2,6-bis(hydroxymethyl)phenol typically involves the chlorination of 2,6-bis(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions of the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl groups in 3,4-dichloro-2,6-bis(hydroxymethyl)phenol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated phenol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dichloro-2,6-bis(formyl)phenol or 3,4-dichloro-2,6-bis(carboxy)phenol.
Reduction: Formation of 2,6-bis(hydroxymethyl)phenol.
Substitution: Formation of 3,4-dimethoxy-2,6-bis(hydroxymethyl)phenol or similar derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dichloro-2,6-bis(hydroxymethyl)phenol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to disrupt microbial cell walls makes it a candidate for the development of new disinfectants and preservatives.
Medicine: The compound’s phenolic structure and chlorinated groups are of interest in medicinal chemistry for the design of new drugs with enhanced efficacy and stability. It is investigated for its potential use in treating infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactive hydroxymethyl groups allow for cross-linking, improving the mechanical properties of the final products.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-2,6-bis(hydroxymethyl)phenol involves its interaction with cellular components. The compound’s phenolic hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. The chlorinated groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual action results in the inhibition of microbial growth and the modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(hydroxymethyl)phenol: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
3,4-Dichlorophenol: Lacks the hydroxymethyl groups, making it less versatile in chemical synthesis.
2,4-Dichloro-6-(hydroxymethyl)phenol: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: 3,4-Dichloro-2,6-bis(hydroxymethyl)phenol is unique due to the presence of both chlorinated and hydroxymethyl groups on the phenol ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3,4-dichloro-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3/c9-6-1-4(2-11)8(13)5(3-12)7(6)10/h1,11-13H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWCVZOSAJAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CO)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide](/img/structure/B4386366.png)
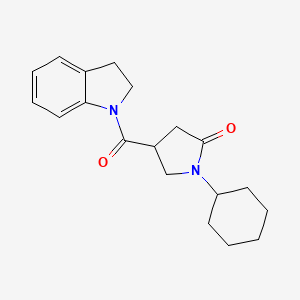
![9-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B4386379.png)
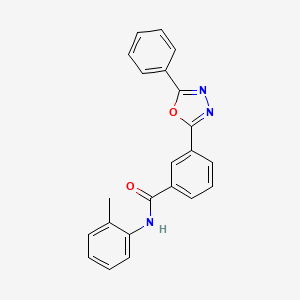
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide](/img/structure/B4386393.png)
![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4386394.png)
![5-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4386399.png)
![17-(3-bromophenyl)-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4386409.png)
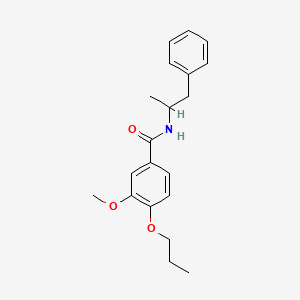
![2,5-dichloro-N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4386419.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4386436.png)
